Predicted Multi-Target Bioactivity Fingerprint: PASS In Silico Profiling vs. Structural Analogs
PASS (Prediction of Activity Spectra for Substances) computational analysis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid yields a predicted activity profile that is contingent on its full 7-Cl / 4-COOH substitution pattern [1]. The top predicted activities with probability-to-be-active (Pa) values >0.5 include: signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.657, Pi = 0.015), protein kinase inhibitor (Pa = 0.620, Pi = 0.011), and antimycobacterial (Pa = 0.584, Pi = 0.001). A lower-confidence prediction for platelet-derived growth factor (PDGF) kinase inhibitor (Pa = 0.279, Pi = 0.263) is also returned. These Pa values reflect the probability that the compound would demonstrate the listed activity if tested experimentally. While direct PASS data for the non-chlorinated analog (1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid) or the 7-chloro-2,3-dimethyl analog are not publicly available, the well-established dependence of PASS predictions on the exact molecular fingerprint means that any alteration of the substitution pattern (e.g., removal of 7-Cl, addition of 2,3-dimethyl groups) would generate a quantitatively distinct activity spectrum—a class-level inference supported by the PASS methodology.
| Evidence Dimension | Predicted probability of biological activity (Pa) for multiple therapeutic targets |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor Pa = 0.718; Chloride peroxidase inhibitor Pa = 0.657; Protein kinase inhibitor Pa = 0.620; Antimycobacterial Pa = 0.584 |
| Comparator Or Baseline | 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (no 7-Cl) and 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid: PASS data not publicly available; class-level inference that Pa values would differ |
| Quantified Difference | Not directly quantifiable without comparator PASS runs; Pa differences are intrinsic to the PASS molecular fingerprint methodology |
| Conditions | PASS algorithm (in silico prediction based on structure–activity relationships from training set of >200,000 compounds) |
Why This Matters
The predicted multi-target activity spectrum provides a rational basis for prioritizing this specific scaffold in kinase inhibitor and anti-infective screening cascades, where substituting a different halogen-regioisomer or a non-carboxylic acid analog would require a separate, de novo prediction and experimental validation campaign.
- [1] Nature Scientific Reports (2025). Table 7 PASS prediction for the activity of the title compound (7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid). doi:10.1038/s41598-025-27674-7. Available at: https://www.nature.com/articles/s41598-025-27674-7/tables/7 View Source
